molecular formula C8H4F2N2O3 B13117335 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid

2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid

Cat. No.: B13117335
M. Wt: 214.13 g/mol
InChI Key: KQJJYXDQDRHUBX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid typically involves the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation in solvent-free conditions. This method utilizes amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst, which offers advantages such as short reaction times, high yields, and simple work-up .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid for cyclization reactions . Microwave irradiation and solvent-free conditions are also frequently employed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various oxazolo[4,5-b]pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with DNA gyrase, stabilizing the protein and increasing its stability . Molecular docking and dynamics simulations have provided insights into these interactions, highlighting the compound’s potential as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability

Properties

Molecular Formula

C8H4F2N2O3

Molecular Weight

214.13 g/mol

IUPAC Name

2-(difluoromethyl)-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H4F2N2O3/c9-5(10)7-12-6-4(15-7)2-1-3(11-6)8(13)14/h1-2,5H,(H,13,14)

InChI Key

KQJJYXDQDRHUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC(=N2)C(F)F)C(=O)O

Origin of Product

United States

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